molecular formula C34H32FN5Na2O7 B607603 Gastrazole CAS No. 862583-15-1

Gastrazole

Numéro de catalogue B607603
Numéro CAS: 862583-15-1
Poids moléculaire: 687.64
Clé InChI: OHDLJFNGLVCFIN-UJXPALLWSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gastrazole is an anti-ulcer medicine that contains Rabeprazole . It is used to treat acid-related conditions of the stomach and intestine such as acid reflux, peptic ulcers, and some other stomach conditions associated with excessive acid production . It works by reducing the amount of acid produced in your stomach .


Synthesis Analysis

A practical and scalable synthesis was developed that was used to prepare multikilogram batches of Gastrazole, a selective cholecystokinin-2 receptor antagonist . In addition, evidence was found to indicate an amide bond-forming reaction proceeded via the isoimide of a benzimidazoleamide acid derivative .


Chemical Reactions Analysis

Gastrazole is a potent and selective gastrin receptor antagonist . It has been used in trials to assess its effect in advanced pancreatic cancer .

Applications De Recherche Scientifique

  • Treatment of Advanced Pancreatic Cancer : Gastrazole has shown promise in the treatment of advanced pancreatic cancer. In two randomized controlled trials, it demonstrated significantly better survival compared to placebo, with a median survival of 7.9 months versus 4.5 months in one of the trials. However, compared to 5-fluorouracil (5-FU), another pancreatic cancer treatment, gastrazole did not show a significant survival advantage. It was noted for its mild toxicity, with significantly less diarrhea, stomatitis, and hand-foot syndrome compared to 5-FU. Quality of life assessments indicated similar outcomes between gastrazole and 5-FU treatments (Chau et al., 2006).

  • Synthesis for Clinical Use : A scalable and practical synthesis of gastrazole has been developed, allowing for the preparation of multikilogram batches. This advancement supports its potential for larger-scale clinical applications (Ormerod et al., 2005).

  • Reflections on Pilot Trials : The synthesis of gastrazole and its subsequent clinical trials in pancreatic cancer highlight its potential. Pilot trials showed prolonged survival in small patient groups when compared with best supportive care or placebo. The trials suggest a greater benefit for patients with early-stage disease. An alternative gastrin receptor antagonist, YF 476, which can be administered orally, has also been mentioned as a potential treatment to be studied in similar contexts (Black, 2009).

Safety And Hazards

Common side effects of Gastrazole include diarrhea, dizziness, flatulence, headache, nausea, vomiting, abdominal pain, and weakness . Long-term use of Gastrazole can cause thinning of bones, which is called osteoporosis . Gastrazole decreases the calcium absorption leading to calcium deficiency and increases the risk of bone fractures of the hip, wrist, or spine .

Orientations Futures

Gastrazole appears to confer a small survival advantage over placebo in patients with advanced pancreatic cancer, but larger trials are needed to confirm this effect . Gastrazole did not lead to better survival than 5-FU but produced fewer toxic effects, and so might be useful in combination with cytotoxic drugs .

Propriétés

IUPAC Name

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXHRARUCKASM-UJXPALLWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32FN5Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235459
Record name JB-95008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gastrazole

CAS RN

862583-15-1
Record name JB-95008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JB-95008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JB-95008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
114
Citations
I Chau, D Cunningham, C Russell, AR Norman… - British journal of …, 2006 - nature.com
… in survival was seen with gastrazole (median 7.5 months in gastrazole arm vs 3.3 months in … were attributed to gastrazole. To evaluate the therapeutic effect of gastrazole in patients with …
Number of citations: 82 www.nature.com
D Ormerod, B Willemsens, R Mermans… - … process research & …, 2005 - ACS Publications
A practical and scalable synthesis was developed that was used to prepare multikilogram batches of gastrazole, a selective cholecystokinin-2 receptor antagonist. In addition, evidence …
Number of citations: 18 pubs.acs.org
MA Heneghan, R Hull, P Kane, N Shankley… - Gastroenterology, 2001 - infona.pl
Use of a novel CCKB/gastrin receptor antagonist, gastrazole (JB5008) in patients with advanced pancreatic adenocarcinoma. Results of an open labeled pilot trial … Use of a …
Number of citations: 5 www.infona.pl
T Rudholm, B Wallin, E Theodorsson, E Näslund… - Regulatory …, 2009 - Elsevier
… ], while gastrazole inhibits gastric acid secretion through the CCK-2 receptor [29], [30]. According to our present results gastrazole … The temporally prompt effect of gastrazole verifies the …
Number of citations: 47 www.sciencedirect.com
JW Black - European Journal of Cancer, 2009 - Elsevier
… The experience of synthesising a novel gastrin receptor antagonist gastrazole and taking it into … Small numbers of pancreatic cancer patients given gastrazole by continuous intravenous …
Number of citations: 24 www.sciencedirect.com
I Chau, D Cunningham, C Russell, AR Norman… - EJC Supplements, 2003 - infona.pl
222 Gastrazole, a novel CCKB/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials … 222 Gastrazole, a novel …
Number of citations: 3 www.infona.pl
A Radi - Journal of pharmaceutical and biomedical analysis, 2003 - Elsevier
… Each Gastrazole® capsule was labeled to contain 40 mg omeprazole, starch, sucrose, eudragit L 100. A stock solution of 1.0×10 −3 M lansoprazole or omeprazole was prepared in 0.02 …
Number of citations: 80 www.sciencedirect.com
J Song, H Ren, Y Li, J Xu, H Kong, W Tong… - Journal of Drug …, 2013 - Taylor & Francis
… Gastrazole is a high-affinity CCK2R antagonist that has been evaluated in clinical trials. In preliminary and placebo-controlled trials, Gastrazole showed an increase in survival [Citation5…
Number of citations: 11 www.tandfonline.com
JM Freedman, TD Barrett, NP Shankley - Journal of pharmacological and …, 2006 - Elsevier
… bolus injections of the CCK 1 receptor antagonists, dexloxiglumide (2 and 20 μmol/kg), and devazepide (3–100 nmol/kg) but not by the CCK 2 receptor antagonist gastrazole (10 μmol/…
Number of citations: 4 www.sciencedirect.com
T Rudholm, L Gillberg, E Theodorsson, G Sanger… - 2015 - diva-portal.org
… Gastrazole gave the most extensive inhibitory effect on acid secretion compared to ranitidine and esomeprazole. The CCK2-receptor antagonist YF476 inhibited acid secretion long-…
Number of citations: 0 www.diva-portal.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.